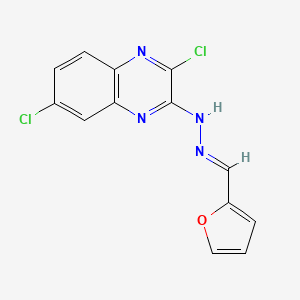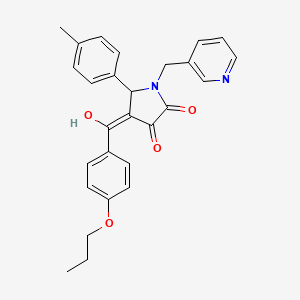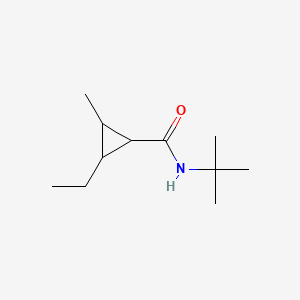![molecular formula C25H31N3O5 B13374432 tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13374432.png)
tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl group, an isoquinoline ring, and a methoxyaniline moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the isoquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the tert-butyl group: This step typically involves the use of tert-butyl chloroformate in the presence of a base to introduce the tert-butyl ester functionality.
Attachment of the methoxyaniline moiety: This can be done through a nucleophilic substitution reaction, where the methoxyaniline group is introduced to the isoquinoline ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 3-({[2-(3-methoxyanilino)-1-methyl-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound also features a tert-butyl group but has different functional groups and applications.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a tert-butyl group, used in different synthetic and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C25H31N3O5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-1-(3-methoxyanilino)-1-oxopropan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H31N3O5/c1-16(22(29)27-19-11-8-12-20(14-19)32-5)26-23(30)21-13-17-9-6-7-10-18(17)15-28(21)24(31)33-25(2,3)4/h6-12,14,16,21H,13,15H2,1-5H3,(H,26,30)(H,27,29)/t16-,21+/m0/s1 |
InChI Key |
YHIUSMWCMDMLDA-HRAATJIYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=CC=C1)OC)NC(=O)[C@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate](/img/structure/B13374355.png)
![Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)



![Dimethyl 1,1',2,6',7',7'a-hexahydro-2-oxospiro(indole-3,5'-pyrrolo[1,2-c][1,3]thiazole)-6',7'-dicarboxylate](/img/structure/B13374404.png)

![N,N-diethyl-N-{[6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374411.png)
![Ethyl {[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate](/img/structure/B13374415.png)
![1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B13374421.png)
![Methyl 2-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374424.png)
![N-(4-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13374448.png)
![4-Amino-6-(4-chlorophenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13374455.png)
![2-[1,1'-biphenyl]-4-yl-N-(1-methylbutyl)acetamide](/img/structure/B13374460.png)
